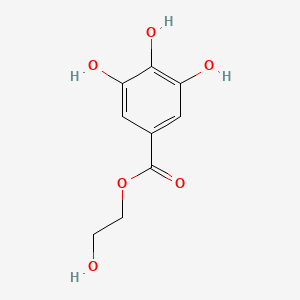
trans-cis,cis-4,7,10-Tridecatrienyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-cis,cis-4,7,10-Tridecatrienyl acetate: is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol . This compound is known for its role as a pheromone component in certain insect species, particularly in the potato tuber moth, Phthorimaea operculella . It is one of the key components in the sex pheromone blend that influences the behavior of male moths .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-cis,cis-4,7,10-Tridecatrienyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: trans-cis,cis-4,7,10-Tridecatrienyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Aplicaciones Científicas De Investigación
trans-cis,cis-4,7,10-Tridecatrienyl acetate has several scientific research applications, including:
Chemistry: Used as a model compound in studying esterification and other organic reactions.
Biology: Plays a crucial role in the study of insect pheromones and their impact on insect behavior.
Mecanismo De Acción
The mechanism of action of trans-cis,cis-4,7,10-Tridecatrienyl acetate involves its interaction with specific pheromone receptors in the antennae of male moths. These receptors are part of the olfactory system and are responsible for detecting the pheromone signals emitted by female moths . The binding of the compound to these receptors triggers a series of neural responses that lead to behavioral changes in the male moths, such as attraction and mating behavior .
Comparación Con Compuestos Similares
trans-4, cis-7-Tridecadienyl acetate: Another component of the sex pheromone blend in Phthorimaea operculella.
cis-9, trans-11-Tetradecadienyl acetate: A similar pheromone compound found in other insect species.
Uniqueness: trans-cis,cis-4,7,10-Tridecatrienyl acetate is unique due to its specific role in the pheromone communication system of the potato tuber moth. Its structure and functional groups make it highly effective in eliciting behavioral responses in male moths, distinguishing it from other similar compounds .
Propiedades
Número CAS |
61810-56-8 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
[(4E,7Z,10Z)-trideca-4,7,10-trienyl] acetate |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h4-5,7-8,10-11H,3,6,9,12-14H2,1-2H3/b5-4-,8-7-,11-10+ |
Clave InChI |
WSXRBDKQLAZFRN-OZENSHFISA-N |
SMILES |
CCC=CCC=CCC=CCCCOC(=O)C |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C/CCCOC(=O)C |
SMILES canónico |
CCC=CCC=CCC=CCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine](/img/structure/B1608272.png)




![2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol](/img/structure/B1608282.png)






![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)

